molecular formula C7H4Br2N2 B12448098 5,7-dibromo-1H-pyrrolo[2,3-c]pyridine

5,7-dibromo-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B12448098
M. Wt: 275.93 g/mol
InChI Key: FLFNHCYJLSSFPJ-UHFFFAOYSA-N
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Description

5,7-Dibromo-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dibromo-1H-pyrrolo[2,3-c]pyridine typically involves the bromination of 1H-pyrrolo[2,3-c]pyridine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromo-1H-pyrrolo[2,3-c]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrrolo[2,3-c]pyridines can be formed.

    Oxidation Products: Oxidized derivatives of the original compound.

    Reduction Products: Debrominated pyrrolo[2,3-c]pyridine or partially reduced intermediates.

Scientific Research Applications

5,7-Dibromo-1H-pyrrolo[2,3-c]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of advanced materials and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 5,7-dibromo-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, as a kinase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting the signaling pathways involved in cell proliferation and survival. This makes it a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

  • 5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine
  • 5,7-Dichloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine
  • 7-Azaindole

Uniqueness

5,7-Dibromo-1H-pyrrolo[2,3-c]pyridine is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of bromine atoms at the 5 and 7 positions allows for selective functionalization and derivatization, making it a versatile building block in synthetic chemistry.

Properties

Molecular Formula

C7H4Br2N2

Molecular Weight

275.93 g/mol

IUPAC Name

5,7-dibromo-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C7H4Br2N2/c8-5-3-4-1-2-10-6(4)7(9)11-5/h1-3,10H

InChI Key

FLFNHCYJLSSFPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C(N=C(C=C21)Br)Br

Origin of Product

United States

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